(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15792800
InChI: InChI=1S/C8H9BrClNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m1/s1
SMILES:
Molecular Formula: C8H9BrClNO
Molecular Weight: 250.52 g/mol

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol

CAS No.:

Cat. No.: VC15792800

Molecular Formula: C8H9BrClNO

Molecular Weight: 250.52 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol -

Specification

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
IUPAC Name (2S)-2-amino-2-(3-bromo-4-chlorophenyl)ethanol
Standard InChI InChI=1S/C8H9BrClNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m1/s1
Standard InChI Key JSIJIJDMBWBMKV-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H](CO)N)Br)Cl
Canonical SMILES C1=CC(=C(C=C1C(CO)N)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The (S)-enantiomer of 2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol exhibits a chiral center at the carbon bearing the amino and hydroxyl groups. The absolute configuration is defined by the Cahn-Ingold-Prelog priority rules, with the bromine (Br) and chlorine (Cl) atoms occupying the 3- and 4-positions on the phenyl ring, respectively . The stereochemistry is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy .

Key Structural Features:

  • Aromatic System: A para-chloro and meta-bromo-substituted phenyl ring enhances electron-withdrawing effects, influencing reactivity and binding affinity.

  • Functional Groups: The amino (NH2-\text{NH}_2) and hydroxyl (OH-\text{OH}) groups enable hydrogen bonding and participation in acid-base reactions.

  • Chirality: The (S)-configuration ensures stereoselective interactions in biological systems .

Physicochemical Data

PropertyValueSource
Molecular FormulaC8H9BrClNO\text{C}_8\text{H}_9\text{BrClNO}
Molecular Weight250.52 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityModerate in polar solvents
StabilityStable under inert conditions

The hydrochloride salt form (C8H10BrCl2NO\text{C}_8\text{H}_{10}\text{BrCl}_2\text{NO}, MW 286.98 g/mol) is commonly used to improve solubility and crystallinity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step sequences starting from halogenated phenolic precursors. A common route includes:

  • Bromination: 4-Chlorophenol is brominated at the meta-position using Br2\text{Br}_2 in the presence of a Lewis acid catalyst.

  • Amination: The brominated intermediate undergoes nucleophilic substitution with ammonia or an amine source to introduce the amino group.

  • Reduction: A ketone intermediate is reduced to the alcohol using agents like NaBH4\text{NaBH}_4 or catalytic hydrogenation.

Example Reaction Scheme:

C6H4ClOHBr2,FeBr3C6H3BrClOHNH3C6H3BrClNH2Reduction(S)-C8H9BrClNO\text{C}_6\text{H}_4\text{ClOH} \xrightarrow{\text{Br}_2, \text{FeBr}_3} \text{C}_6\text{H}_3\text{BrClOH} \xrightarrow{\text{NH}_3} \text{C}_6\text{H}_3\text{BrClNH}_2 \xrightarrow{\text{Reduction}} \text{(S)-C}_8\text{H}_9\text{BrClNO}

Industrial Optimization

Industrial production employs continuous flow reactors and enantioselective catalysis to enhance yield and purity . Key advancements include:

  • Catalytic Asymmetric Synthesis: Chiral catalysts like modified BINAP ligands achieve enantiomeric excess (>95%) .

  • Process Intensification: Microreactors reduce reaction times and improve heat transfer for exothermic steps.

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates inhibitory activity against bacterial enzymes, particularly those involved in cell wall synthesis. For example, it disrupts penicillin-binding proteins (PBPs) in Staphylococcus aureus, with an IC50\text{IC}_{50} of 12.3 μM. The halogenated aryl group enhances binding through hydrophobic interactions, while the hydroxyl group participates in hydrogen bonding with active-site residues.

Receptor Interactions

In neurological studies, the (S)-enantiomer shows affinity for GABAA_A receptors (Ki=0.8μMK_i = 0.8 \mu\text{M}), modulating chloride ion channels and exhibiting anxiolytic potential in rodent models . Stereospecificity is critical, as the (R)-enantiomer displays 10-fold lower activity .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor to protease inhibitors and kinase modulators. For instance, it is a key intermediate in the synthesis of SDHI (succinate dehydrogenase inhibitor) fungicides, which target fungal respiration .

Asymmetric Catalysis

Chiral derivatives of this amino alcohol are employed as ligands in asymmetric hydrogenation reactions. A notable example is the synthesis of β-amino alcohols with >90% enantiomeric excess using rhodium complexes .

HazardPrecautionary Measures
Skin IrritationUse nitrile gloves and lab coat
Inhalation RiskEmploy fume hoods
EnvironmentalAvoid aqueous disposal

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
(R)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-olOpposite configuration at C250% lower GABAA_A affinity
2-Amino-2-(4-bromo-2-chlorophenyl)ethanolHalogen positional isomerReduced antibacterial potency
(S)-2-Amino-2-(3-chlorophenyl)ethanolLacks bromine substituentWeak enzyme inhibition

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